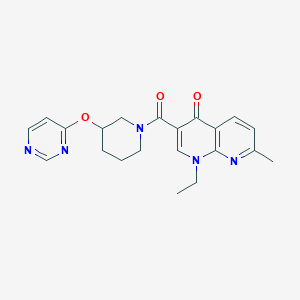

1-ethyl-7-methyl-3-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-7-methyl-3-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-3-25-12-17(19(27)16-7-6-14(2)24-20(16)25)21(28)26-10-4-5-15(11-26)29-18-8-9-22-13-23-18/h6-9,12-13,15H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWECCMVDDDNRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC(C3)OC4=NC=NC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-7-methyl-3-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the ethyl and methyl groups, and finally the attachment of the pyrimidin-4-yloxy and piperidine-1-carbonyl moieties. Common reagents and conditions include:

Reagents: Pyrimidine derivatives, piperidine, ethylating agents, methylating agents.

Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-7-methyl-3-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-3-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Modifications in 1,8-Naphthyridine Derivatives

The pharmacological profile of 1,8-naphthyridine derivatives is highly sensitive to substituent variations. Below is a systematic comparison of the target compound with key analogues:

Table 1: Comparison of Structural Analogues

Key Findings and Mechanistic Insights

Anti-Parkinson’s Potential

- The analogue 10c (pyrrolidine carbonyl at C-3) exhibited superior docking scores (-8.407) against Parkinson’s-associated targets compared to the target compound’s pyrimidinyloxy-piperidine group, suggesting that smaller heterocycles may optimize binding pocket interactions .

- Piperazine derivatives (e.g., 5a9) showed moderate yields (76.1%) and thermal stability (mp >190°C), indicating that bulkier substituents may enhance crystallinity but reduce synthetic efficiency .

Antibacterial and Adjuvant Activity

- The 3-trifluoromethyl-sulfonamide analogue demonstrated synergistic effects with norfloxacin, reducing MIC values by 8-fold against S. aureus. This contrasts with the target compound’s pyrimidinyloxy group, which may prioritize kinase inhibition over bacterial efflux pump modulation .

- Oxadiazole derivatives (e.g., compound 6 in ) showed potent antibacterial activity (<6.25 µg/mL), surpassing ciprofloxacin, likely due to thioxo-oxadiazole’s electron-withdrawing properties enhancing membrane penetration .

Anticancer and Chemosensitization

- The oxadiazole ring’s rigidity may stabilize interactions with DNA repair enzymes .

Neuropharmacological Effects

- The 7-benzyl analogue (NCA) exhibited stimulant effects via norepinephrine release, unlike the target compound’s methyl and ethyl substituents, which likely reduce CNS penetration due to lower lipophilicity .

Biological Activity

The compound 1-ethyl-7-methyl-3-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various research studies and publications.

Chemical Structure and Properties

The compound belongs to the class of naphthyridine derivatives , which are known for their diverse pharmacological properties. The structure includes a naphthyridine core substituted with an ethyl group, a methyl group, and a pyrimidine moiety linked through a piperidine carbonyl. Such structural features often enhance the compound's ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₃N₃O₂ |

| Molecular Weight | 305.48 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of naphthyridine derivatives, including the target compound. A notable study demonstrated that derivatives with similar structures exhibited significant antibacterial and antifungal activities. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.12 to 0.98 µg/mL against various pathogens, indicating potent activity compared to standard antibiotics like gentamycin .

Anticancer Properties

Research into the anticancer potential of quinoline and naphthyridine derivatives suggests that they may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds structurally related to the target compound have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 0.5 to 5 µM .

The biological activity of naphthyridine derivatives often involves interaction with G protein-coupled receptors (GPCRs) and various enzymes implicated in disease pathways. For example, certain derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses . Additionally, structure-activity relationship (SAR) studies indicate that specific substitutions on the naphthyridine scaffold can enhance binding affinity to target proteins.

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Activity Evaluation

In a study published in PubMed Central, researchers synthesized several naphthyridine derivatives and tested their effects on cancer cell lines. The study reported that one derivative exhibited an IC50 of 1.5 µM against MCF-7 cells, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of pyrimidine-containing naphthyridines against resistant bacterial strains. The results indicated that compounds similar to the target molecule displayed enhanced activity against Staphylococcus aureus and Candida albicans, suggesting their utility as novel antimicrobial agents .

Q & A

Basic Research: Synthetic Methodologies

Q: How can the iodination of 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one be optimized to achieve higher yields in intermediate synthesis? A: The iodination of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives can be performed using iodine (I₂) and lead tetraacetate (Pb(OAc)₄) under irradiation, yielding 62% of the iodo intermediate. This method avoids harsh halogenating agents and leverages photochemical activation for regioselective substitution at the 3-position . For scalability, reaction parameters such as solvent polarity, irradiation wavelength, and stoichiometric ratios of I₂/Pb(OAc)₄ should be systematically optimized.

Basic Research: Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the substitution pattern of 3-(piperidine-carbonyl)-1,8-naphthyridin-4(1H)-one derivatives? A: Key techniques include:

- ¹H-NMR : To identify proton environments (e.g., ethyl/methyl groups at N1/C7, piperidine coupling patterns).

- HRMS-ESI : For precise molecular weight confirmation (e.g., deviation <1 ppm between calculated and observed m/z).

- IR Spectroscopy : To validate carbonyl stretches (~1650–1700 cm⁻¹ for amide/ketone groups).

For example, in analogs like 1-benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one, ¹H-NMR resolved piperidine multiplet signals at δ 3.32–3.80 ppm, while HRMS-ESI confirmed the molecular ion at m/z 525.2147 .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How do substituents on the piperidine-carbonyl moiety influence CB2 receptor affinity in 1,8-naphthyridin-4(1H)-one derivatives? A: Docking studies show that bulky, lipophilic substituents (e.g., cycloheptylamide) enhance CB2 binding by occupying hydrophobic subpockets. For instance, compound 10 (1-ethyl-3-(cycloheptylcarboxamide)) exhibited a Ki of 1.0 nM for CB2, while replacing the cycloheptyl group with morpholine reduced affinity (Ki = 3.3 nM for quinoline analog 40 ). Computational modeling (e.g., Glide SP scoring) should be paired with alanine-scanning mutagenesis to validate key receptor interactions .

Advanced Research: Biological Assay Design

Q: What experimental protocols are recommended for assessing H1 receptor antagonism in guinea pig tracheal tissue using 1,8-naphthyridine-3-carboxamide derivatives? A: The Van Arman technique involves:

Tissue Preparation : Isolate tracheal rings from euthanized guinea pigs and mount in organ baths with oxygenated Krebs-Henseleit buffer.

Precontraction : Apply histamine (10⁻⁶ M) to induce contraction.

Compound Testing : Add test compounds (e.g., 1-benzyl-N-(3-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide) at logarithmic concentrations (10⁻⁹–10⁻⁴ M) to measure relaxation.

Data Analysis : Calculate EC₅₀ values using nonlinear regression. Ensure compliance with ethical guidelines (e.g., PBRI/IAEC/PN-17082 approval) and control for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research: Data Contradiction Analysis

Q: How can contradictory receptor selectivity data between 1,8-naphthyridine and quinoline derivatives (e.g., CB2 vs. CB1 affinity) be resolved? A: Discrepancies may arise from:

- Receptor Conformational Dynamics : Use molecular dynamics (MD) simulations (e.g., Desmond) to compare binding pocket flexibility.

- Off-Target Screening : Profile compounds against related receptors (e.g., CB1, TRPV1) via radioligand displacement assays.

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP3A4 incubation) to rule out false negatives. For example, quinoline derivative 40 showed >303-fold CB2 selectivity due to steric clashes with CB1’s TM3 helix, validated by mutagenesis .

Advanced Research: Computational Modeling

Q: What molecular docking strategies improve predictions of 1,8-naphthyridin-4(1H)-one derivatives’ binding to cannabinoid receptors? A: Best practices include:

- Receptor Preparation : Use cryo-EM structures (e.g., PDB 6KPF for CB2) and optimize protonation states with PROPKA.

- Ligand Sampling : Perform induced-fit docking (IFD) to account for side-chain rearrangements.

- Scoring : Combine Glide XP scoring with MM-GBSA ΔG calculations. For example, naphthyridine 10 showed a docking score of −12.3 kcal/mol, correlating with its sub-nanomolar affinity. Cross-validate with free-energy perturbation (FEP) for substituent optimization .

Basic Research: Derivatization Strategies

Q: What reaction conditions are optimal for introducing pyrimidin-4-yloxy groups into piperidine intermediates? A: Nucleophilic aromatic substitution (SNAr) is effective:

Substrate : 3-Hydroxypiperidine and 4-chloropyrimidine.

Conditions : K₂CO₃ in DMF at 80°C for 12 hours.

Workup : Extract with dichloromethane, wash with brine, and purify via silica chromatography. Yields >70% are achievable with electron-deficient pyrimidine rings. Confirm regiochemistry via NOESY (e.g., piperidine H3 coupling to pyrimidine H5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.